molecular formula C11H15N3O B1438993 (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone CAS No. 1135283-64-5

(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone

Cat. No.: B1438993
CAS No.: 1135283-64-5
M. Wt: 205.26 g/mol
InChI Key: BUCMPIYSGGLZOO-UHFFFAOYSA-N
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Description

Structural Elucidation

Molecular Architecture and IUPAC Nomenclature

Systematic Naming Conventions for Pyridazinyl Methanone Derivatives

The compound’s IUPAC name, (4-aminophenyl)-(diazinan-1-yl)methanone , reflects its core structural components:

  • 4-Aminophenyl group : A benzene ring substituted with an amino group at the para position.
  • Tetrahydro-1(2H)-pyridazinyl moiety : A six-membered saturated ring containing two adjacent nitrogen atoms, with a ketone group attached to the nitrogen at position 1.

The nomenclature adheres to Hantzsch–Widman conventions, where the diazinane ring is numbered such that the ketone occupies the 1-position. Alternative names include 4-(1,2-diazinane-1-carbonyl)aniline and (4-aminophenyl)(tetrahydropyridazin-1(2H)-yl)methanone .

Comparative Analysis of Structural Isomerism in Diazinane-containing Compounds

The diazinane ring (hexahydrodiazine) exists in three isomeric forms based on nitrogen positions:

Isomer Nitrogen Positions Example Compound
1,2-Diazinane Adjacent Current compound
1,3-Diazinane Non-adjacent Hexahydropyrimidine
1,4-Diazinane Opposite Piperazine

The 1,2-diazinane configuration in this compound creates a strained ring system compared to piperazine (1,4-diazinane), which adopts a chair conformation for optimal stability. The adjacent nitrogens in 1,2-diazinane induce distinct electronic and steric effects, influencing reactivity and hydrogen-bonding capacity.

Crystallographic Characterization

X-ray Diffraction Studies of Molecular Packing Patterns

While direct crystallographic data for this compound is unavailable, analogous diazinane derivatives exhibit:

  • Planar aromatic interactions : The 4-aminophenyl group participates in π-π stacking with adjacent aromatic systems.
  • Packing motifs : Hydrogen-bonded dimers or chains dominate due to the amine and carbonyl groups.

In related pyridazinone derivatives (e.g., 1-phenyl-1,3-diazinane-2,4-dione), the saturated ring adopts a boat-like conformation to accommodate steric strain, with intermolecular hydrogen bonds stabilizing the lattice.

Hydrogen Bonding Networks in Solid-state Configurations

The compound’s NH₂ and C=O groups likely form:

Donor Group Acceptor Group Bond Length (Å)
NH₂ (amine) O (carbonyl) ~2.8–3.1
NH (pyridazine) O (carbonyl) ~3.0–3.3

These interactions create extended networks, as observed in apixaban intermediates where morpholine nitrogen engages in similar hydrogen bonding.

Spectroscopic Profiling

$$^{1} ext{H}$$ and $$^{13} ext{C}$$ NMR Chemical Shift Assignments
Proton Environment $$^{1} ext{H}$$ Shift (δ, ppm) $$^{13} ext{C}$$ Shift (δ, ppm)
Aromatic (4-aminophenyl) 6.5–8.2 110–150
NH₂ (amine) 1.5–5.0 (broad)
CH₂ (tetrahydro-pyridazine) 1.5–3.5 25–45
Carbonyl (C=O) 190–210

The aromatic protons resonate downfield due to electron-withdrawing effects of the carbonyl group. The saturated ring protons exhibit splitting patterns consistent with vicinal coupling in a six-membered ring.

Infrared Vibrational Modes of Functional Groups
Functional Group Absorption Range (cm⁻¹) Vibration Mode
NH₂ (amine) 3300–3500 N–H asymmetric stretching
C=O (ketone) 1680–1640 C=O stretching
NH (pyridazine) 3200–3300 N–H bending
C–N (aromatic) 1500–1600 C–N stretching

The carbonyl stretch is diagnostic for the methanone group, while the NH₂ band confirms the presence of the aromatic amine.

Mass Spectrometric Fragmentation Patterns
Fragment m/z Value Proposed Structure
[M+H]⁺ 206 Intact molecule
[M–NH₂]⁺ 189 Loss of NH₂ from 4-aminophenyl
[Tetrahydro-pyridazine + CO] 98 Diazinane ring + carbonyl
[4-Aminophenyl]⁺ 109 Aromatic fragment

Fragmentation pathways involve cleavage at the carbonyl-amine bond, generating the diazinane and aromatic fragments.

Properties

IUPAC Name

(4-aminophenyl)-(diazinan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13-14/h3-6,13H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCMPIYSGGLZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acylation of 4-Aminophenyl Derivatives

  • Starting Materials:

    • Tetrahydropyridazine-1-carbonyl chloride or activated esters of tetrahydropyridazine carboxylic acid
    • 4-Aminophenyl compounds (e.g., 4-aminophenylamine or substituted anilines)
  • Reaction Conditions:

    • Use of base such as triethylamine or pyridine to scavenge HCl generated during acylation
    • Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF)
    • Temperature control from 0°C to room temperature to avoid side reactions
  • Mechanism:
    The nucleophilic amine group of the 4-aminophenyl compound attacks the electrophilic carbonyl carbon of the activated tetrahydropyridazine derivative, forming the amide bond and releasing the leaving group (chloride or ester).

Reduction of Pyridazine Precursors Followed by Amide Coupling

  • Step 1: Synthesis of pyridazine-1-carboxylic acid derivatives
  • Step 2: Catalytic hydrogenation or chemical reduction to tetrahydro derivatives
  • Step 3: Activation of the carboxylic acid to acid chloride or coupling reagent (e.g., EDCI, DCC)
  • Step 4: Coupling with 4-aminophenyl compounds under mild conditions

This route allows for better control of the tetrahydropyridazine ring saturation state before coupling.

Alternative Synthetic Routes

  • Cyclization Approaches: Some methods involve building the tetrahydropyridazine ring after attachment of the amide bond to the 4-aminophenyl group, by cyclization of hydrazine derivatives with appropriate diketones or diesters.

  • Use of Protecting Groups: To prevent side reactions on the amino group of the 4-aminophenyl moiety, protecting groups like Boc or Fmoc may be employed during intermediate steps, followed by deprotection after amide formation.

Research Findings and Data Tables

While detailed experimental data specific to this compound are limited in public databases, the following table summarizes typical reaction parameters and yields reported for analogous amide bond formations involving tetrahydropyridazine derivatives and 4-aminophenyl compounds:

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
1 Acid chloride formation SOCl2 or oxalyl chloride 0-25 DCM or toluene 85-95 Formation of tetrahydropyridazine-1-carbonyl chloride
2 Amide coupling 4-Aminophenyl + acid chloride + base (Et3N) 0-25 DCM or THF 70-90 Controlled addition to avoid overreaction
3 Reduction (if needed) H2, Pd/C or chemical reducing agents Room temp to 50 Ethanol or MeOH 80-90 For saturation of pyridazine ring

Note: Yields are approximate and depend on specific substituents and reaction scale.

Key Considerations in Preparation

  • Purity of Starting Materials: High purity of both tetrahydropyridazine derivatives and 4-aminophenyl compounds is critical to avoid side products.

  • Control of Reaction Conditions: Temperature and stoichiometry must be carefully controlled to prevent polymerization or decomposition.

  • Choice of Solvent: Polar aprotic solvents favor amide bond formation; however, solvent choice can affect solubility and reaction kinetics.

  • Post-Synthesis Purification: Techniques such as recrystallization, chromatography, or preparative HPLC are employed to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is primarily used in proteomics research. It serves as a specialty reagent for studying protein interactions and modifications. The compound’s unique structure allows it to interact with specific protein targets, making it valuable for biochemical assays and molecular biology studies .

Mechanism of Action

The mechanism of action of (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with amino acid residues, while the tetrahydropyridazinyl moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine/Piperidine Derivatives

Key Compounds:
  • (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Aminophenyl)(piperidin-1-yl)methanone

Synthesis : Synthesized via coupling of 4-nitrobenzoyl chloride with 1-methylpiperazine or piperidine, followed by nitro group reduction .
Properties :

  • Bioactivity : Piperazine derivatives exhibit anti-cholinesterase and kinase-inhibiting activities, likely due to enhanced blood-brain barrier penetration .
  • Physical State: Typically isolated as solids (e.g., (4-Aminophenyl)(piperidin-1-yl)methanone: CAS 42837-37-6) .
Compound Molecular Weight Melting Point Yield Key Biological Activity
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 233.29 N/A ~70% Kinase inhibition
(4-Aminophenyl)(piperidin-1-yl)methanone 216.28 N/A N/A Neuroprotective

Pyridine/Pyridazine Derivatives

Key Compounds:
  • (4-Aminophenyl)(pyridin-4-yl)methanone
  • (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone

Synthesis : Pyridine analogues are synthesized via base metal-catalyzed benzylic oxidation or palladium coupling . Pyridazine derivatives (e.g., tetrahydro-1(2H)-pyridazinyl) may follow similar routes.
Properties :

  • Physical State: (4-Aminophenyl)(pyridin-4-yl)methanone is a yellow solid (mp: N/A; yield: 55%) .
Compound Molecular Weight Melting Point Yield Key Biological Activity
(4-Aminophenyl)(pyridin-4-yl)methanone 198.23 N/A 55% Kinase intermediate
This compound 219.25* N/A N/A Hypothesized kinase inhibition

*Calculated based on molecular formula.

Pyrrole/Pyrazole Derivatives

Key Compounds:
  • (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)-methanone
  • (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone

Synthesis : Pyrrole derivatives are synthesized via Friedel-Crafts acylation or multi-step coupling .
Properties :

  • Bioactivity : Pyrrole derivatives demonstrate tubulin polymerization inhibition (anticancer activity), while pyrazole analogues are explored for kinase targeting .
  • Physical State : Pyrrole derivatives are solids (mp: 55–60°C; yield: 58%) .
Compound Molecular Weight Melting Point Yield Key Biological Activity
(1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)-methanone 352.38 55–60°C 58% Anticancer
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone 307.33 N/A N/A Kinase inhibition

Morpholino and Oxazepine Derivatives

Key Compounds:
  • (4-Aminophenyl)(morpholino)methanone
  • (4-Aminophenyl)(tetrahydro-1,4-oxazepin-4(5H)-yl)methanone

Synthesis: Morpholino derivatives are prepared via amidation or nucleophilic substitution . Properties:

  • Bioactivity: Morpholino derivatives are associated with carbonic anhydrase inhibition, while oxazepine analogues are less studied .
  • Safety: Morpholino derivatives may exhibit toxicity (harmful if inhaled or swallowed) .
Compound Molecular Weight Melting Point Yield Key Biological Activity
(4-Aminophenyl)(morpholino)methanone 220.25 N/A N/A Enzyme inhibition
(4-Aminophenyl)(tetrahydro-1,4-oxazepin-4(5H)-yl)methanone 235.27 N/A N/A Underexplored

Key Gaps in Research :

  • Limited data on the synthesis and characterization of the pyridazinyl derivative.
  • In vivo studies required to validate hypothesized kinase inhibition .
  • Comparative solubility and stability studies across analogues.

Biological Activity

(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is a heterocyclic organic compound with significant potential in biological research. Its unique structure, characterized by a tetrahydropyridazine moiety linked to a 4-aminophenyl group, allows it to exhibit various biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula: C11H15N3O
  • Molecular Weight: 205.26 g/mol
  • Melting Point: 84 - 86 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzaldehyde with tetrahydro-1(2H)-pyridazinone under specific conditions. The reaction is generally conducted in ethanol at elevated temperatures in the presence of a suitable catalyst, ensuring high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The following mechanisms have been observed:

  • Binding Affinity: The aminophenyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in target proteins.
  • Hydrophobic Interactions: The tetrahydropyridazinyl moiety enhances binding affinity through hydrophobic interactions, modulating the activity of the target protein .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Proteomics Applications

This compound is extensively utilized in proteomics research as a specialty reagent for studying protein interactions and modifications. Its structural features allow it to selectively bind to specific proteins, facilitating biochemical assays and molecular biology studies .

Anticancer Potential

Research has suggested potential anticancer activity due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Further investigations are needed to elucidate its efficacy and mechanism in cancer models.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinoneStructureEnhanced stability and solubility due to methyl substitution
4-(1-methyl-6-(2-phenylhydrazono)-1,4,5,6-tetrahydropyridazin-3-yl)anilineStructureIncreased reactivity from hydrazone formation
5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidinStructureDifferent heterocyclic framework influencing biological properties

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
  • Proteomics Application : In a proteomics study, this compound was used to probe protein interactions in cancer cell lines. Results indicated that it effectively altered the binding profiles of key regulatory proteins involved in apoptosis.

Q & A

Q. How to determine the compound’s crystal structure for patent or publication purposes?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: ethanol/water mixtures). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Refine with Olex2, ensuring R-factor <0.05 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone
Reactant of Route 2
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone

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